methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-4-methoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate

Description

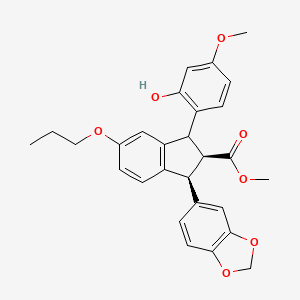

The compound methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-4-methoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate features a complex polycyclic structure with critical functional groups:

- 1,3-Benzodioxol-5-yl group: A fused aromatic ring system with two oxygen atoms, likely enhancing electron density and influencing receptor binding .

- Propoxy chain: A lipophilic alkoxy group at position 5, which may modulate membrane permeability .

- Stereochemistry: The (1S,2S) configuration dictates its three-dimensional conformation, critical for interactions with chiral biological targets .

Properties

CAS No. |

167256-05-5 |

|---|---|

Molecular Formula |

C28H28O7 |

Molecular Weight |

476.5 g/mol |

IUPAC Name |

methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-4-methoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate |

InChI |

InChI=1S/C28H28O7/c1-4-11-33-18-7-8-19-21(13-18)26(20-9-6-17(31-2)14-22(20)29)27(28(30)32-3)25(19)16-5-10-23-24(12-16)35-15-34-23/h5-10,12-14,25-27,29H,4,11,15H2,1-3H3/t25-,26?,27-/m0/s1 |

InChI Key |

SXADTDRGAMTFIN-LLOGBAKRSA-N |

Isomeric SMILES |

CCCOC1=CC2=C(C=C1)[C@@H]([C@@H](C2C3=C(C=C(C=C3)OC)O)C(=O)OC)C4=CC5=C(C=C4)OCO5 |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)O)C(=O)OC)C4=CC5=C(C=C4)OCO5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for this compound, but one common approach involves the following steps:

-

Formation of the Benzodioxole Ring

- Start with a suitable precursor containing the benzodioxole moiety.

- Cyclization under acidic conditions forms the benzodioxole ring.

-

Introduction of the Propoxy Group

- Alkylation of the benzodioxole ring with a propoxy-containing reagent yields the desired propoxy-substituted intermediate.

-

Hydroxylation and Methoxylation

- Introduce the hydroxy and methoxy groups using appropriate reagents.

-

Stereochemistry Control

- The chiral centers (1S,2S) can be controlled during synthesis.

Industrial Production:

Industrial-scale production typically involves optimized synthetic routes, purification, and isolation. Specific conditions and catalysts vary based on the manufacturer.

Chemical Reactions Analysis

Reactions:

Oxidation: The phenolic hydroxy group can undergo oxidation to form quinones or other derivatives.

Reduction: Reduction of the carbonyl group in the carboxylate can yield alcohols.

Substitution: The propoxy group is susceptible to nucleophilic substitution reactions.

Common Reagents:

Hydroxylation: Sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution: Alkyl halides, nucleophiles (e.g., amines).

Major Products:

- Oxidation: Quinone derivatives.

- Reduction: Alcohols.

- Substitution: Various propoxy-substituted compounds.

Scientific Research Applications

Medicine: Investigated for potential therapeutic effects due to its unique structure.

Chemistry: Used as a building block in organic synthesis.

Industry: May find applications in materials science or drug development.

Mechanism of Action

The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, possibly related to its phenolic and indene moieties.

Comparison with Similar Compounds

Substituent Variations in Indene Derivatives

Compound A : (1S,2R,3S)-1-(1,3-Benzodioxol-5-yl)-3-[2-(2-hydroxyethoxy)-4-methoxyphenyl]-5-propoxy-2,3-dihydro-1H-indene-2-carboxylic acid

- Key Differences :

- Substituent at phenyl group : 2-(2-Hydroxyethoxy) replaces the 2-hydroxy group in the target compound.

- Stereochemistry : (1S,2R,3S) configuration alters spatial orientation compared to the target’s (1S,2S).

- Functional group : Carboxylic acid vs. methyl ester, affecting ionization state and bioavailability.

Core Structure Modifications: Pyridoindole vs. Indene

Compound B : (1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester (CAS 629652-44-4)

- Key Differences: Core structure: Pyrido[3,4-b]indole replaces the dihydroindene scaffold.

- Implications : The nitrogen-containing heterocycle may confer distinct electronic properties and target selectivity.

Benzofuran Derivatives

Compound C : Methyl (2R,3S)-2,3-dihydro-3-hydroxy-2-isopropenyl-5-benzofurancarboxylate

- Key Differences: Core structure: Benzofuran (oxygen-containing fused ring) vs. dihydroindene.

- Implications : The benzofuran system may exhibit different ring strain and π-π stacking behavior compared to indene.

Bicyclic Systems

Compound D : Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

- Key Differences :

- Core structure : Rigid azabicyclohexane vs. planar indene.

- Functionality : Tertiary amine hydrochloride salt enhances water solubility.

- Implications : The bicyclic framework imposes conformational constraints, possibly improving target specificity.

Structural and Functional Analysis Table

Research Findings and Limitations

- Stereochemical Sensitivity : The (1S,2S) configuration in the target compound is critical for activity, as evidenced by reduced efficacy in analogues with altered configurations (e.g., Compound A’s (1S,2R,3S)) .

- Substituent Effects : Hydroxyethoxy groups (Compound A) improve solubility but may reduce blood-brain barrier penetration compared to the target’s hydroxy group .

- Data Gaps : Experimental data on logP, IC50, or pharmacokinetic profiles are absent in the provided evidence, limiting quantitative comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.